molecular formula C13H7Cl2N3O B5604003 4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5604003
M. Wt: 292.12 g/mol
InChI Key: XQNVKVJVJOHLED-UHFFFAOYSA-N
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Description

4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole ring, which in turn is substituted with a 2,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichlorobenzohydrazide with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Agrochemicals: It is explored for its potential as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenyl-1,2,4-oxadiazole: Similar structure but lacks the pyridine ring.

    2,4-dichlorophenyl-1,3,4-oxadiazole: Similar structure but with a different oxadiazole ring.

    2,4-dichlorophenyl-1,2,3-triazole: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness

4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the combination of the pyridine ring and the 1,2,4-oxadiazole ring with a 2,4-dichlorophenyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

IUPAC Name

5-(2,4-dichlorophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O/c14-9-1-2-10(11(15)7-9)13-17-12(18-19-13)8-3-5-16-6-4-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNVKVJVJOHLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194163
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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